Sarafloxacin Hydrochloride

Description

See also: Sarafloxacin (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

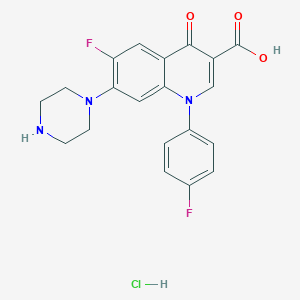

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWODGJQLCISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98105-99-8 (Parent) | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045939 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91296-87-6 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Sarafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Sarafloxacin hydrochloride, a fluoroquinolone antibiotic. The following sections detail the chemical reactions, experimental protocols, and quantitative data derived from key patents and scientific literature, offering a practical resource for professionals in drug development and chemical research.

Core Synthesis Pathway

The manufacturing of this compound is a multi-step chemical synthesis. The primary and most commonly cited pathway involves the reaction of 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid with piperazine. This key reaction is followed by a series of purification and salt formation steps to yield the final active pharmaceutical ingredient.

A generalized workflow for this synthesis is depicted below:

Caption: General synthesis workflow for this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the successful synthesis of this compound. The following protocols are based on procedures outlined in publicly available patents.

Protocol 1: Synthesis of Sarafloxacin from 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid

This protocol details the initial condensation reaction to form the core sarafloxacin molecule.

-

Reaction Setup: In a 250 ml reaction flask, introduce 100 g of a solvent (e.g., n-butanol, isopropanol), 25 g (0.07 mol) of 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid, and 35 g (0.41 mol) of piperazine.[1][2]

-

Reflux: Heat the mixture to reflux and maintain for 9-10 hours.[1][2]

-

Solvent Recovery: After the reaction is complete, recover the solvent and excess piperazine.[1][2]

-

Initial Purification: Add 120 g of water to the residue. Adjust the pH to ≥13 using a 30% sodium hydroxide solution to dissolve the product. Filter the solution.[1][2]

-

Salting Out: To the filtrate, add a salt (e.g., sodium chloride, potassium chloride) to precipitate impurities, and filter again.[1][2]

-

Crystallization of Sarafloxacin: Adjust the pH of the filtrate to 7.0-7.3 with an acid (e.g., dilute sulfuric acid, hydrochloric acid) to crystallize the sarafloxacin base. Collect the wet crystal product.[1][2]

Protocol 2: Conversion of Sarafloxacin to this compound

This protocol describes the final salt formation step.

-

Solvent Addition: Place the wet sarafloxacin crystal product into 120 g of 85% ethanol.[1]

-

Heating: Heat the mixture to reflux.[1]

-

Acidification: Add reagent-grade hydrochloric acid to adjust the pH to 2.0-2.5.[1][2]

-

Crystallization and Recovery: Cool the solution to induce crystallization. Filter and dry the resulting solid to obtain this compound.[1][2] The final product should have a purity of ≥99% as determined by HPLC.[1][2]

Quantitative Data Summary

The yield and purity of this compound can vary depending on the specific solvents and reagents used in the synthesis. The following tables summarize the quantitative data from various experimental examples found in the literature.

Table 1: Influence of Solvent on Reaction Yield and Purity [1][2]

| Solvent | Reaction Time (hours) | Yield (%) | Purity (HPLC) (%) | Purity (Titration) (%) |

| n-Butanol | 10 | 75.0 | ≥99 | ≥99 |

| Isopropanol | 10 | 73.0 | ≥99 | ≥99 |

| Isoamyl alcohol | 9 | 70.0 | ≥99 | ≥99 |

| Primary isoamyl alcohol & n-butanol | 9 | 71.0 | ≥99 | ≥99 |

| Primary isoamyl alcohol & Isopropanol | 9 | 72.0 | ≥99 | ≥99 |

Table 2: Influence of Salting-Out Agent on Reaction Yield [1]

| Salting-Out Agent | Yield (%) |

| Sodium chloride | 73.0 - 75.0 |

| Sodium sulfate | 71.0 |

| Calcium chloride | 72.0 |

| Potassium chloride | 70.0 |

Alternative Synthesis Approach

An alternative method for preparing this compound involves the reaction of 2,4-dichloro-5-fluoro-acetophenone with formyl trimethyl ammonium methyl sulfate.[3] This process aims to reduce the number of synthesis steps and improve the overall yield.[3]

The logical flow of this alternative synthesis is outlined below:

Caption: Alternative synthesis route for this compound.

This alternative pathway reports a yield of 87.9% for the formation of the quinoline carboxylic acid intermediate.[3] The final product, after reaction with piperazine and conversion to the hydrochloride salt, demonstrated a purity of 99.07% by HPLC.[3]

Mechanism of Action

While not directly related to its synthesis, understanding the mechanism of action of Sarafloxacin is crucial for drug development professionals. As a fluoroquinolone antibiotic, Sarafloxacin targets bacterial DNA gyrase, an enzyme essential for relieving DNA strain during replication.[4] By inhibiting this enzyme, Sarafloxacin halts DNA synthesis and, consequently, cell division in a wide range of gram-positive and gram-negative bacteria.[4]

References

In-Depth Technical Guide: The Antibacterial Spectrum of Sarafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of sarafloxacin hydrochloride, a fluoroquinolone antibiotic. The document details its mechanism of action, presents available quantitative data on its efficacy against various bacterial species, outlines the experimental protocols for determining its antibacterial activity, and includes visualizations of key pathways and workflows.

Introduction

This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Primarily utilized in veterinary medicine, it has been effective in treating bacterial infections in poultry and livestock.[2] Its targeted mechanism of action and broad efficacy make it a subject of interest for microbiological research and antimicrobial development.[2]

Mechanism of Action

As a member of the fluoroquinolone class, this compound exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[2]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of sarafloxacin is DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, sarafloxacin prevents the resealing of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, sarafloxacin's primary target is often topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, ultimately halting cell division.

The dual-targeting mechanism contributes to the broad-spectrum activity of sarafloxacin and can help to minimize the development of bacterial resistance.[2]

Antibacterial Spectrum: Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Gram Stain | Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Gram-Positive | Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 | [3] |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | [3] | |

| Peptococcus spp. | Clinical Isolates | 0.5 - 2 | [4] | |

| Peptostreptococcus spp. | Human Gut Flora Isolates | MIC50: 0.125 | [1] | |

| Eubacterium spp. | Clinical Isolates | 0.5 - 2 | [4] | |

| Actinomyces spp. | Clinical Isolates | 0.5 - 2 | [4] | |

| Gram-Negative | Escherichia coli | ATCC 25922 | 0.008 - 0.03 | [3] |

| Escherichia coli | O78 (Avian Pathogenic) | 0.125 - 0.25 | [5] | |

| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 | [3] | |

| Bacteroides spp. | Clinical Isolates | 0.5 - 2 | [4] | |

| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 | [4] | |

| Pasteurella multocida | Not Specified | Strong inhibitory effect | [6] | |

| Salmonella spp. | Not Specified | Strong inhibitory effect | [6] | |

| Proteus spp. | Not Specified | Strong inhibitory effect | [6] | |

| Haemophilus spp. | Not Specified | Strong inhibitory effect | [6] |

Experimental Protocols: MIC Determination

The antibacterial activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a standardized and widely accepted protocol.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.

Materials

-

This compound powder

-

Appropriate solvent (e.g., sterile deionized water, potentially with minimal NaOH or HCl for dissolution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Spectrophotometer or McFarland turbidity standards

-

Sterile petri dishes, tubes, and pipettes

-

Incubator

Methodology

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the powder in a suitable solvent to a known high concentration (e.g., 1280 µg/mL). This solution should be prepared aseptically and can be sterilized by membrane filtration if necessary.

-

Preparation of Bacterial Inoculum:

-

Select several isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add an equal volume (e.g., 50 µL) of the sarafloxacin stock solution to the first well of each row to be tested, resulting in the highest desired concentration.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well in the dilution series.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic concentrations to their final test values and achieve the target inoculum density.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

The results can also be read using a microplate reader to measure the optical density at 600 nm.

-

Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development, facilitating further investigation and application of this fluoroquinolone antibiotic.

References

- 1. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. Antimicrobial Susceptibility Profiles of Pasteurella multocida Isolates from Clinical Cases of Waterfowl in Hungary between 2022 and 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibility of Streptococcus pneumoniae to Fluoroquinolones in Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of ciprofloxacin, cotrimoxazole, and doxycycline on Klebsiella pneumoniae: Time-kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Bacterial Resistance to Sarafloxacin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride, a fluoroquinolone antibiotic, has been utilized in veterinary medicine to combat a range of bacterial infections.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination, and their disruption leads to bacterial cell death. However, the emergence and spread of bacterial resistance to sarafloxacin and other fluoroquinolones pose a significant challenge. This technical guide provides an in-depth exploration of the core mechanisms underlying this resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The primary mechanisms of resistance to sarafloxacin can be categorized into three main areas: modification of the drug's target enzymes, reduction of intracellular drug concentration, and plasmid-mediated resistance. Often, high-level resistance is a result of the accumulation of multiple resistance mechanisms within a single bacterium.

Target Site Modifications: Alterations in DNA Gyrase and Topoisomerase IV

The most significant mechanism of high-level resistance to sarafloxacin involves mutations in the genes encoding its primary targets: DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). These mutations typically occur within a specific region of these genes known as the Quinolone Resistance-Determining Region (QRDR).

In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones, while in Gram-positive bacteria, topoisomerase IV is often the initial target. A single amino acid substitution in the QRDR of the primary target can lead to a noticeable increase in the Minimum Inhibitory Concentration (MIC) of sarafloxacin. The accumulation of mutations in both DNA gyrase and topoisomerase IV genes can result in high-level clinical resistance. Common mutations in the gyrA gene are frequently observed at codons Ser-83 and Asp-87, while in the parC gene, mutations often occur at codons Ser-80 and Glu-84 in Escherichia coli.[2][3][4]

Quantitative Data on Target Site Mutations and Sarafloxacin MIC

The following table summarizes the impact of target site mutations on the Minimum Inhibitory Concentration (MIC) of sarafloxacin and the closely related fluoroquinolone, ciprofloxacin. These values illustrate the stepwise increase in resistance with the accumulation of mutations.

| Organism | Resistance Mechanism | Sarafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference Strain MIC (µg/mL) |

| Escherichia coli | Susceptible (e.g., ATCC 25922) | 0.008 - 0.03 | 0.004 - 0.016 | 0.008 - 0.03 (Sarafloxacin) |

| Escherichia coli | Resistant | ≥ 0.25 | - | - |

| Escherichia coli | Single gyrA mutation (e.g., Ser83→Leu) | - | 0.062 - 4 | 0.004 - 0.016 |

| Escherichia coli | Double gyrA mutation (e.g., Ser83→Leu, Asp87→Asn) | - | ≥ 4 | 0.004 - 0.016 |

| Escherichia coli | gyrA and parC mutations | - | ≥ 32 | 0.004 - 0.016 |

| Pseudomonas aeruginosa | Susceptible (e.g., ATCC 27853) | 0.12 - 1 | - | 0.12 - 1 (Sarafloxacin) |

| Staphylococcus aureus | Susceptible (e.g., ATCC 29213) | 0.06 - 0.25 | - | 0.06 - 0.25 (Sarafloxacin) |

| Enterococcus faecalis | Susceptible (e.g., ATCC 29212) | 0.5 - 2 | - | 0.5 - 2 (Sarafloxacin) |

| Salmonella spp. | Single gyrA mutation | - | Increased from ≤0.06 to >0.06 | ≤0.06 |

| Salmonella spp. | Double gyrA mutation | - | 8 - 32 | ≤0.06 |

| Salmonella spp. | gyrA and parC mutations | - | 16 - 64 | ≤0.06 |

Note: Data for ciprofloxacin is included to demonstrate the general effect of specific mutations on fluoroquinolone resistance, due to the limited availability of such detailed data specifically for sarafloxacin.

Reduced Intracellular Drug Accumulation

Another prevalent mechanism of resistance is the reduction of sarafloxacin concentration inside the bacterial cell. This is primarily achieved through two synergistic processes: decreased drug influx and increased drug efflux.

Overexpression of Efflux Pumps

Bacteria possess membrane-embedded proteins known as efflux pumps that can actively transport a wide range of substrates, including antibiotics, out of the cell.[5] Overexpression of these pumps is a common mechanism of resistance to fluoroquinolones. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, are major contributors to fluoroquinolone resistance.[6] In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS), like NorA in S. aureus, play a similar role.[7]

The overexpression of these efflux pumps can be caused by mutations in their regulatory genes. For instance, mutations in the marR, soxR, or acrR genes can lead to the upregulation of the AcrAB-TolC pump in E. coli.

Quantitative Data on Efflux Pump Overexpression and Sarafloxacin MIC

The following table demonstrates the effect of efflux pump activity on the MIC of fluoroquinolones. The use of an efflux pump inhibitor (EPI) can reverse this resistance, confirming the role of the pump.

| Organism | Condition | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin MIC with EPI (µg/mL) |

| Staphylococcus aureus | Efflux pump (NorA) overexpressing strain | 0.5 | 0.125 - 0.25 |

| Mycobacterium tuberculosis | Efflux pump overexpressing strain | Increased | Decreased with verapamil (EPI) |

| Escherichia coli | Efflux pump overexpressing strain | Increased | Decreased with EPI |

Note: Data is primarily for ciprofloxacin as it is a common substrate for these efflux pumps and specific quantitative data for sarafloxacin is limited.

Decreased Permeability

In Gram-negative bacteria, the outer membrane acts as a selective barrier. Fluoroquinolones typically enter the cell through porin channels. Mutations that lead to a decrease in the number or alter the structure of these porins can reduce the influx of sarafloxacin, contributing to resistance. This mechanism alone usually confers a low level of resistance but can act synergistically with other resistance mechanisms.

Plasmid-Mediated Resistance

Resistance to sarafloxacin can also be acquired through the horizontal transfer of plasmids carrying specific resistance genes. These mechanisms generally provide a low level of resistance but can facilitate the selection of higher-level resistance mutations.

-

qnr genes: These genes (qnrA, qnrB, qnrS, etc.) encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.

-

aac(6')-Ib-cr gene: This gene encodes a variant of an aminoglycoside acetyltransferase that is capable of acetylating and thereby inactivating certain fluoroquinolones, including ciprofloxacin.

-

Plasmid-encoded efflux pumps: Plasmids can also carry genes for efflux pumps, such as qepA and oqxAB, which contribute to reduced intracellular drug concentrations.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.

Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the sarafloxacin stock solution, diluted to twice the highest desired final concentration, to the wells in the first column.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.

-

Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible bacterial growth.

Sequencing of gyrA and parC QRDRs

This protocol outlines the general steps for identifying mutations in the QRDRs of the gyrA and parC genes.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial culture using a commercial DNA extraction kit.

-

PCR Amplification:

-

Design primers that flank the QRDR of the gyrA and parC genes.

-

Perform PCR using the extracted genomic DNA as a template. The reaction mixture typically includes DNA template, forward and reverse primers, dNTPs, PCR buffer, MgCl₂, and Taq DNA polymerase.

-

Use the following general PCR cycling conditions, optimizing the annealing temperature as needed:

-

Initial denaturation: 94°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.

-

-

-

PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a PCR purification kit.

-

DNA Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

-

Sequence Analysis: Align the obtained sequences with the wild-type gyrA and parC gene sequences from a susceptible reference strain to identify any nucleotide and corresponding amino acid changes.

Efflux Pump Activity Assay

This assay uses a fluorescent dye, such as ethidium bromide (EtBr), which is a substrate for many efflux pumps, to qualitatively or quantitatively assess efflux activity.

Protocol:

-

Bacterial Cell Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a buffer such as phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

-

Loading with Fluorescent Substrate:

-

Pre-load the cells with EtBr in the presence of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP), which dissipates the proton motive force required for many efflux pumps to function. This allows for maximum accumulation of the dye.

-

-

Washing: Centrifuge the cells to remove the extracellular EtBr and EPI, and resuspend them in fresh buffer.

-

Initiating Efflux: Re-energize the cells by adding a carbon source like glucose. This will restore the energy supply to the efflux pumps, and they will begin to pump out the EtBr.

-

Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux. This can be compared between a resistant strain and a susceptible control, or the same strain with and without an EPI.

Conclusion

Bacterial resistance to this compound is a multifaceted issue driven by a combination of mechanisms. The primary drivers of high-level resistance are mutations in the target enzymes, DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps that reduce the intracellular concentration of the drug. Plasmid-mediated resistance also contributes to the spread of low-level resistance. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the development of strategies to combat the growing threat of antibiotic resistance. This includes the design of new fluoroquinolones that are less susceptible to these resistance mechanisms and the development of adjuvants, such as efflux pump inhibitors, to restore the efficacy of existing antibiotics. Continuous surveillance of resistance mechanisms in clinical and veterinary settings is essential for informed therapeutic decisions and to preserve the utility of this important class of antibiotics.

References

- 1. In vitro susceptibility testing and quality control parameters for sarafloxacin (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of Mutations in the DNA gyrase gyrA Gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

In Vitro Activity of Sarafloxacin Hydrochloride Against Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of sarafloxacin hydrochloride against Escherichia coli. Sarafloxacin, a fluoroquinolone antibiotic developed for veterinary use, has demonstrated significant efficacy against a range of bacterial pathogens, including avian pathogenic E. coli (APEC). This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanism of action and experimental workflows to support further research and development.

Core Efficacy Data

The in vitro potency of sarafloxacin against E. coli is well-documented through various susceptibility testing methods. The following tables summarize key quantitative metrics from multiple studies, providing a comparative view of its antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Sarafloxacin Against E. coli

| E. coli Strain | MIC (µg/mL) | Testing Method | Reference(s) |

| ATCC 25922 | 0.008 - 0.03 | Broth Microdilution | [1] |

| O78 | 0.125 - 0.25 | Broth Microdilution | [2] |

| Commensal (from flock with no recent fluoroquinolone use) | 0.15 (MIC50) | Not specified | [3] |

| Commensal (from flock treated with sarafloxacin) | 0.5 (MIC50) | Not specified | [3] |

| Colibacillosis Isolates (Susceptible) | ≤ 0.06 | Not specified | [1] |

| Colibacillosis Isolates (Resistant) | ≥ 0.25 | Not specified | [1] |

Table 2: Minimum Bactericidal Concentration (MBC) and Mutant Prevention Concentration (MPC) of Sarafloxacin Against E. coli

| E. coli Strain | Parameter | Concentration (µg/mL) | Medium | Reference(s) |

| O78 | MBC | 0.25 | Mueller-Hinton Broth (MHB) | [2][4][5] |

| O78 | MBC | 0.25 | Serum | [2][4][5] |

| O78 | MPC | 1.0 | Mueller-Hinton Broth (MHB) | [2][4][5] |

Table 3: Zone of Inhibition Diameters for E. coli

| E. coli Strain | Disk Potency (µg) | Zone Diameter (mm) | Interpretation | Reference(s) |

| ATCC 25922 | 5 | 30 - 36 | Susceptible | [1] |

| Colibacillosis Isolates | 5 | ≥ 25 | Susceptible | [1] |

| Colibacillosis Isolates | 5 | ≤ 21 | Resistant | [1] |

Mechanism of Action

Sarafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] In Gram-negative bacteria such as E. coli, DNA gyrase is the primary target.

The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step for the initiation of DNA replication and transcription. This leads to a cascade of events including the arrest of DNA synthesis, induction of the SOS response, and ultimately, cell death.[6]

Experimental Protocols

The assessment of sarafloxacin's in vitro activity against E. coli relies on standardized antimicrobial susceptibility testing methods. Below are detailed protocols based on the methodologies cited in the literature.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Inoculum Preparation: An E. coli suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: this compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension.

-

Controls: A growth control well (MHB with bacteria, no drug) and a sterility control well (MHB only) are included.

-

Incubation: The plate is incubated under aerobic conditions at 35-37°C for 16 to 20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of sarafloxacin that completely inhibits visible bacterial growth.[1]

Antimicrobial Susceptibility Testing: Disk Diffusion (Kirby-Bauer)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Plating: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: A paper disk impregnated with a specified amount of sarafloxacin (e.g., 5 µg) is placed on the agar surface.

-

Incubation: The plate is incubated at 35-37°C for 16 to 24 hours.

-

Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.

-

Interpretation: The measured zone diameter is compared to standardized interpretive criteria to classify the isolate as susceptible, intermediate, or resistant.[1]

Resistance Mechanisms in E. coli

Resistance to fluoroquinolones, including sarafloxacin, in E. coli primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the target genes, gyrA and parC.[8][9] Additionally, overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to reduced susceptibility.[9] Studies have shown that prior exposure of E. coli populations to sarafloxacin can lead to an increase in the MIC50 values, indicating the development of resistance.[3] The emergence of resistance is a critical consideration in the clinical application of sarafloxacin.[10]

References

- 1. In vitro susceptibility testing and quality control parameters for sarafloxacin (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic modeling of sarafloxacin against avian pathogenic Escherichia coli in Muscovy ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. toku-e.com [toku-e.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. journals.asm.org [journals.asm.org]

- 9. dovepress.com [dovepress.com]

- 10. Pharmacokinetic and pharmacodynamic modeling of sarafloxacin against avian pathogenic Escherichia coli in Muscovy ducks - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Sarafloxacin Hydrochloride in Poultry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic that has been utilized in veterinary medicine for the management of bacterial infections in poultry. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance and tissue residues. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various poultry species, focusing on key parameters, experimental methodologies, and analytical techniques. The information presented is compiled from peer-reviewed scientific literature to support research and development in the field of veterinary pharmacology.

Pharmacokinetic Parameters

The pharmacokinetic profile of sarafloxacin has been characterized in broiler chickens and Muscovy ducks following intravenous (IV), intramuscular (IM), and oral (p.o.) administration. The key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Broiler Chickens After a Single 10 mg/kg Dose.[1]

| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (p.o.) |

| Maximum Concentration (Cmax; µg/mL) | - | 1.11 | 0.79 |

| Time to Cmax (Tmax; h) | - | 0.5 | 0.75 |

| Area Under the Curve (AUC; µg·h/mL) | 8.33 | 6.01 | 4.96 |

| Elimination Half-life (t½β; h) | 2.53 | 6.81 | 3.89 |

| Bioavailability (F; %) | - | 72.1 | 59.6 |

| Volume of Distribution at steady state (Vd(ss); L/kg) | 3.40 | - | - |

| Total Body Clearance (ClB; L/kg/h) | 1.20 | - | - |

Table 2: Pharmacokinetic Parameters of Sarafloxacin in Muscovy Ducks After a Single 10 mg/kg Dose.[2][3][4]

| Parameter | Intravenous (IV) | Oral (p.o.) |

| Maximum Concentration (Cmax; µg/mL) | - | 2.03 ± 0.73 |

| Time to Cmax (Tmax; h) | - | 0.44 ± 0.16 |

| Area Under the Curve (AUC0-24h; µg·h/mL) | 8.57 ± 0.59 | 8.37 ± 0.29 |

| Elimination Half-life (t½β; h) | 6.11 ± 0.99 | 8.21 ± 0.64 |

| Bioavailability (F; %) | - | 97.6 |

Note: Data for Muscovy ducks are presented as mean ± standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of sarafloxacin in poultry.

Animal Models and Housing

-

Broiler Chickens: Healthy broiler chickens were used in the pharmacokinetic studies. The animals were determined to be in good health by physical examination prior to drug administration.[2]

-

Muscovy Ducks: Healthy Muscovy ducks, approximately 100-120 days old and weighing between 2.4-2.6 kg, were utilized.[3] The ducks were housed and handled according to the guidelines of the American Association for Accreditation of Laboratory Animal Care (AAALAC).[4]

Drug Administration and Dosing

A single dose of 10 mg/kg body weight of sarafloxacin was administered in the primary studies.[5]

-

Intravenous (IV) Administration: Sarafloxacin was injected into the brachial vein.[2] In Muscovy ducks, a 2.5% solution was used for intravenous injection into the left brachial vein.[4]

-

Intramuscular (IM) Administration: The drug was injected into the pectoral musculature of the broiler chickens.[2]

-

Oral (p.o.) Administration: Sarafloxacin was administered directly into the crop.[4] For Muscovy ducks, a 5% soluble powder was used for oral administration.[4] In some studies with broiler chickens, sarafloxacin was administered via the drinking water.[1]

Sample Collection and Processing

-

Blood Sampling: Blood samples were collected from the brachial vein at predetermined time points after drug administration.[4] For intravenous administration in Muscovy ducks, samples were collected at 0, 5, 15, 30, and 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours post-administration. For oral administration, collection times were 0, 10, 20, 30, and 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours.[4]

-

Plasma/Serum Preparation: Plasma was separated from blood samples by centrifugation and stored at -20°C until analysis.[2]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of sarafloxacin in plasma and tissue samples was predominantly determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Sample Preparation for HPLC Analysis

A common procedure for plasma sample preparation involves protein precipitation followed by extraction. For instance, plasma samples can be deproteinized with perchloric acid, neutralized with potassium carbonate, and the supernatant extracted with dichloromethane. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

HPLC Conditions

-

Column: A reversed-phase C18 column is typically used for the separation of sarafloxacin.

-

Mobile Phase: The mobile phase often consists of a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile.[4] A representative mobile phase composition is acetonitrile and 0.1% trifluoroacetic acid in a 29:71 (v:v) ratio.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection: Fluorescence detection is employed with an excitation wavelength of approximately 280 nm and an emission wavelength of around 460 nm.[4]

-

Quantification: The concentration of sarafloxacin is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the drug. The standard curve for sarafloxacin has been shown to be linear in the range of 0.02–10 µg/mL.[4] The limit of detection (LOD) and limit of quantitation (LOQ) for this method have been reported to be 0.01 and 0.02 µg/mL, respectively.[4]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of sarafloxacin in poultry.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and pharmacodynamic modeling of sarafloxacin against avian pathogenic Escherichia coli in Muscovy ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of sarafloxacin in pigs and broilers following intravenous, intramuscular, and oral single-dose applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Sarafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of Sarafloxacin hydrochloride, a fluoroquinolone antibiotic. The information is presented to support research and development activities, with a focus on accurate molecular data.

Quantitative Physicochemical Data

Sarafloxacin can be found in its free base form as well as its hydrochloride salt, which may be anhydrous or hydrated. Understanding the specific form is critical for accurate experimental design and formulation. The molecular formula and weight differ between these forms, as detailed in the table below.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Form |

| Sarafloxacin (Free Base) | C₂₀H₁₇F₂N₃O₃ | 385.4[1] | Free Base |

| This compound | C₂₀H₁₇F₂N₃O₃ • HCl | ~421.83[2][3][4][5] | Anhydrous Salt |

| This compound Trihydrate | C₂₀H₁₇F₂N₃O₃ • HCl • 3H₂O | 475.87[6][7] | Hydrated Salt |

Methodologies for Data Determination

The quantitative data presented in this guide are based on standardized, publicly available information from reputable chemical databases and suppliers.

-

Molecular Weight Calculation: The molar masses are computed based on the chemical formulas and the standard atomic weights of the constituent elements (Carbon, Hydrogen, Fluorine, Nitrogen, Oxygen, and Chlorine). Values from different sources may vary slightly due to rounding conventions. For instance, PubChem computes the molecular weight of the anhydrous hydrochloride form as 421.8 g/mol [5], while other suppliers list it as 421.82 g/mol or 421.83 g/mol [2][3][4]. The trihydrate form includes the additional mass of three water molecules[6][7].

-

Data Sourcing: The information compiled herein is aggregated from established chemical information databases such as PubChem and commercial supplier specifications. These sources provide experimentally verified or computationally derived data that are widely accepted within the scientific community.

Visualization of Sarafloxacin Forms

The logical relationship between the different forms of Sarafloxacin is illustrated in the diagram below. This visualization clarifies the transition from the free base to the hydrochloride salt and its hydrated form, along with their respective chemical formulas and molecular weights.

Caption: Relationship between Sarafloxacin forms.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sarafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of sarafloxacin hydrochloride using a validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is applicable for the determination of sarafloxacin in bulk drug substances and can be adapted for various formulations. The protocol includes comprehensive details on instrumentation, reagent preparation, and experimental procedures, along with a summary of method validation parameters.

Introduction

This compound is a fluoroquinolone antibiotic used in veterinary medicine. Accurate and reliable analytical methods are crucial for quality control, stability studies, and residue analysis. HPLC is a powerful technique for the separation, identification, and quantification of sarafloxacin due to its high resolution, sensitivity, and specificity. This application note describes a robust HPLC method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A simple, rapid, and accurate HPLC method for the determination of Sarafloxacin has been developed.[1] The analysis is performed on a standard HPLC system equipped with a UV detector. The key instrumental parameters are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Isocratic Pumping System with UV-Vis Detector |

| Column | µ-Bondapak C18 (3.9 mm x 300 mm)[2] |

| Mobile Phase | Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Detection Wavelength | 278 nm[2] |

| Column Temperature | 15°C[2] |

| Injection Volume | 20 µL |

Reagents and Solutions

-

This compound Reference Standard: High-purity standard for calibration and control purposes.

-

Acetonitrile: HPLC grade.

-

Methanol: HPLC grade.

-

Phosphoric Acid (H₃PO₄): Analytical grade.

-

Triethylamine: Analytical grade.

-

Water: HPLC grade or ultrapure water.

Mobile Phase Preparation:

-

Prepare a 2 mmol/L phosphoric acid solution by diluting the appropriate amount of concentrated phosphoric acid in HPLC grade water.

-

Adjust the pH of the phosphoric acid solution to 3.5 using triethylamine.

-

Mix acetonitrile, methanol, and the pH-adjusted phosphoric acid solution in a ratio of 30:5:65 (v/v/v).

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a mixture of acetonitrile and water (1:1 v/v) to obtain a stock solution of a known concentration.[2]

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v).[2]

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

While a complete validation report for this specific method is not publicly available, the following table summarizes typical validation parameters for HPLC analysis of fluoroquinolones, based on a validated method for the structurally similar compound, sparfloxacin.[2][3] These parameters demonstrate the method's suitability for its intended purpose.

Table 2: Method Validation Parameters

| Parameter | Typical Specification | Finding |

| Linearity (R²) | ≥ 0.99[3] | The method is linear over the concentration range of 0.2–10 µg/mL.[3] |

| Accuracy (% Recovery) | 80 - 120%[3] | Within-run accuracy for the lower limit of quantitation (LLOQ) is typically between 90.3–118.0%.[3] |

| Precision (% RSD) | Within-run: ≤ 2%, Between-run: ≤ 5% | Within-run precision has been reported to be between 0.00% and 0.88%, with between-run precision ranging from 0.24% to 0.77%.[3] |

| Limit of Quantitation (LOQ) | Reportable | A lower limit of quantitation (LLOQ) of 0.2 µg/mL has been established for similar compounds.[3] |

| Specificity | No interference at the retention time of the analyte | The method is selective, with no interference from impurities or other components.[2] |

Experimental Protocol Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

Application Note: High-Throughput Analysis of Sarafloxacin in Animal-Derived Food Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative determination of sarafloxacin, a fluoroquinolone antibiotic, in various animal-derived food matrices such as milk, poultry, and fish tissue. The protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is intended for researchers, scientists, and professionals in the field of drug development and food safety to ensure compliance with regulatory limits and safeguard consumer health. The described workflow, from sample extraction to data acquisition, provides reliable and reproducible results suitable for high-throughput screening and confirmatory analysis.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture. The potential for sarafloxacin residues to persist in animal-derived food products poses a risk to human health, including the development of antibiotic resistance. Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for sarafloxacin in various food commodities. To enforce these regulations, sensitive and specific analytical methods are required.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the technique of choice for the analysis of veterinary drug residues due to its high sensitivity and selectivity.[1] This application note provides a comprehensive protocol for the extraction, identification, and quantification of sarafloxacin in complex biological matrices using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of sarafloxacin is depicted in the following diagram.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely applicable to various food matrices.[2][3]

Reagents and Materials:

-

Acetonitrile (LC-MS grade)

-

Formic acid (88%)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenization: Weigh 5 g (± 0.1 g) of the homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.

-

Internal Standard: Fortify the sample with an appropriate internal standard (e.g., ciprofloxacin-d8) to a final concentration of 100 µg/kg.

-

Extraction:

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 12000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[3] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS Parameters:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Sarafloxacin:

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 386.1 | 368.1 | 342.1 | 28 / 24 |

| Note: Collision energies should be optimized for the specific instrument used.[2] |

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of sarafloxacin in various food matrices.

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| Milk | 0.1 | 0.3 | 85-105 | [2] |

| Chicken Muscle | 0.5 | 1.5 | 90-110 | [3] |

| Fish Tissue | 0.2 | 0.6 | 88-102 | [4] |

| Pork | 0.3 | 1.0 | 87-108 | [1] |

LOD: Limit of Detection, LOQ: Limit of Quantification

Logical Relationship Diagram

The logical relationship for the confirmation of sarafloxacin identity using LC-MS/MS is based on the precursor-product ion transitions.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the determination of sarafloxacin residues in a variety of animal-derived food products. The use of a QuEChERS-based sample preparation protocol offers a simple and effective means of extracting the analyte from complex matrices, while the specificity of tandem mass spectrometry ensures accurate quantification and confirmation. This method is well-suited for routine monitoring and can be adapted for the analysis of other fluoroquinolone antibiotics.

References

Application Notes and Protocols: Sarafloxacin Hydrochloride for Avian Species

For Research, Scientific, and Drug Development Professionals

Disclaimer: Sarafloxacin is a fluoroquinolone antibiotic. The use of fluoroquinolones in poultry has been subject to regulatory scrutiny and restrictions in various jurisdictions, including the withdrawal of approval for use in poultry in the United States by the FDA, due to concerns about the development of antimicrobial resistance.[1] These notes are intended for research and drug development purposes only and do not constitute a recommendation for clinical use.

Introduction

Sarafloxacin hydrochloride is a broad-spectrum synthetic fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[2][3] It is water-soluble and has been historically used in veterinary medicine, particularly in poultry, to treat and control infectious diseases caused by susceptible pathogens.[3][4] The primary mechanism of action involves the inhibition of essential bacterial enzymes, leading to the disruption of DNA replication and ultimately cell death.[2][3] This document provides detailed application notes, summarizing key quantitative data and experimental protocols relevant to the use of this compound in chickens and other poultry.

Mechanism of Action

Sarafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily Topoisomerase IV.[5] These enzymes are crucial for managing DNA supercoiling, replication, recombination, and repair. By inhibiting these enzymes, sarafloxacin prevents the bacterial DNA from unwinding and duplicating, thereby halting cell division and growth.[2][3]

Caption: Mechanism of action of this compound.

Dosage and Administration Protocols

Sarafloxacin is typically administered to poultry orally via drinking water. Dosages can vary based on the specific pathogen, severity of infection, and age of the birds.

Table 1: Summary of Reported Oral Dosages for Chickens & Poultry

| Dosage Regimen | Equivalent Body Weight Dose | Duration | Target Pathogens/Indications | Reference(s) |

|---|---|---|---|---|

| 0.5 - 1 g / 1 L drinking water | Not specified | 3 - 5 days | Colibacillosis, Salmonellosis, Mycoplasmosis, Staphylococcal infections | [4][6] |

| 20 mg / 1 L drinking water | ~4 mg/kg BW (for 3-week-old chickens) | Not specified | General treatment | [7] |

| 20 mg / 1 L drinking water | ~5 mg/kg BW | 3 days | Escherichia coli (Colibacillosis) | [8][9] |

| 0.5 g / 10 kg body weight | 50 mg/kg BW | 3 days (4-5 for Salmonellosis) | Colibacillosis, Salmonellosis, Necrotic enteritis, Septicemia, Mycoplasmosis | [10] |

| 5 mg/kg body weight/day | 5 mg/kg BW | 3 days | Escherichia coli (Colisepticaemia) | [11][12] |

| 10 mg/kg body weight/day | 10 mg/kg BW | >2 hours | Escherichia coli (dose-dependence testing) | [8][9] |

| 10 mg/kg body weight | 10 mg/kg BW | Single dose | Pharmacokinetic studies |[13][14][15] |

Experimental Protocols

This protocol is based on studies evaluating the efficacy of sarafloxacin in controlling experimental colisepticemia.[8][9][11][12]

Caption: Experimental workflow for an E. coli challenge study.

Methodology:

-

Animal Model: Day-old broiler chicks are acclimatized to standard housing and provided with ad libitum access to feed and water.[11][12]

-

Experimental Groups: Birds are randomly allocated to a minimum of three groups: (1) Challenged, untreated control; (2) Challenged, sarafloxacin-treated; (3) Unchallenged, untreated control.[11][12]

-

Challenge: At approximately 2 weeks of age, birds in the challenge groups are infected intramuscularly with a pathogenic strain of E. coli (e.g., serotype O78) at a concentration of ~10⁸ colony-forming units (CFU) per bird.[11][12]

-

Treatment Administration: Upon the appearance of clinical signs, the treatment group receives this compound in their drinking water at a predetermined dose (e.g., 5 mg/kg body weight) for 3 consecutive days.[11][12]

-

Data Collection: All groups are monitored for a set period (e.g., 10 days post-infection or 6 weeks total).[8][11] Key parameters recorded include daily mortality, body weight (to calculate average daily gain - ADG), and feed consumption (to calculate feed conversion ratio - FCR).[8][9]

-

Post-Mortem Analysis: At the end of the study, birds are euthanized for post-mortem examination. Gross lesion scoring of internal organs (e.g., air sacs, pericardium, liver) is performed, and tissue samples may be collected for bacterial re-isolation to confirm the infection.[11][12]

Table 2: Summary of Efficacy Results in E. coli Challenge Models

| Treatment Group | Dosage | Mortality Rate | Outcome vs. Untreated Control | Reference(s) |

|---|---|---|---|---|

| Untreated Control | N/A | 75% | - | [8][9] |

| Sarafloxacin | 5 mg/kg BW/day for 3 days | 27% | Significant reduction in mortality. ADG was still lower than uninfected controls. | [8][9] |

| Sarafloxacin | 5 mg/kg BW/day (administered over 2h post-infection) | "Considerable reduction" | Significant improvement in ADG and FCR. | [8][9] |

| Sarafloxacin | 5-10 mg/kg BW/day (administered within 2h post-infection) | 0% | Completely prevented mortality. ADG and FCR were similar to uninfected controls. |[8][9] |

Pharmacokinetics in Broilers

The pharmacokinetic profile of sarafloxacin has been characterized in broilers following oral administration. The drug is generally absorbed rapidly, distributed extensively in tissues, and eliminated quickly.[13][15]

Caption: Pharmacokinetic pathway of Sarafloxacin in poultry.

Table 3: Pharmacokinetic Parameters of Sarafloxacin in Broilers (Single Oral Dose of 10 mg/kg BW)

| Parameter | Symbol | Value (Mean ± SD) | Unit | Reference(s) |

|---|---|---|---|---|

| Bioavailability | F | 59.6 ± 13.8 | % | [10][13][14] |

| Maximum Plasma Concentration | Cmax | 0.79 | μg/mL | [13] |

| Time to Maximum Concentration | Tmax | 0.75 | hours | [13] |

| Elimination Half-Life | t½β | 3.89 ± 1.19 | hours | [10][13][14] |

| Volume of Distribution (steady state) | Vd(ss) | 3.40 ± 1.26 | L/kg | [13][14] |

| Total Body Clearance | ClB | 1.20 ± 0.20 | L/kg/h |[13][14] |

Note: One source indicated a biological half-life of 30.13 hours, which may reflect tissue retention or a different calculation method.[10][16]

Safety and Regulatory Information

As with other fluoroquinolones, potential side effects in young, growing animals can include the degeneration of cartilage, which affects bone development.[6] Skin reactions such as erythema and photosensitivity have also been noted.[4]

Establishing appropriate withdrawal periods is critical to ensure food safety.

-

Meat Withdrawal: A withdrawal period of 4 days before slaughter has been suggested for poultry.[10] However, research in specific breeds like black-bone silky fowl showed much slower depletion, suggesting a withdrawal time of 93 days may be necessary for that breed.[17]

-

Eggs: Sarafloxacin is contraindicated for use in laying hens producing eggs for human consumption.[10][16]

Table 4: Maximum Residue Limits (MRLs) for Sarafloxacin in Chicken Tissues

| Regulatory Body | Tissue | MRL (µg/kg) | Marker Residue | Reference(s) |

|---|---|---|---|---|

| EMA | Liver | 100 | Sarafloxacin | [18][19] |

| EMA | Skin + Fat | 10 | Sarafloxacin | [18][19] |

| China (GB 31650.1-2022) | Meat | 10 | Sarafloxacin | [20] |

| Codex Alimentarius | Muscle | 400 | Sarafloxacin | [21] |

| Codex Alimentarius | Liver | 100 | Sarafloxacin | [22] |

| Codex Alimentarius | Skin | 80 | Sarafloxacin | [22] |

| Codex Alimentarius | Fat | 20 | Sarafloxacin |[22] |

References

- 1. Withdrawal of Enrofloxacin for Poultry | FDA [fda.gov]

- 2. toku-e.com [toku-e.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Water Soluble Powder,Antibacterial drugs,Bullvet,Bullvet [bullvet.com]

- 5. Pharmacokinetic and pharmacodynamic modeling of sarafloxacin against avian pathogenic Escherichia coli in Muscovy ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Soluble Powder For Veterinary Use Only [skyvetpharm.com]

- 7. fao.org [fao.org]

- 8. Efficacy of sarafloxacin in broilers after experimental infection with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. homelabvet.com [homelabvet.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Pharmacokinetics of sarafloxacin in pigs and broilers following intravenous, intramuscular, and oral single-dose applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Sarafloxacin in Pigs and Broilers Following Intravenous, Intramuscular, and Oral Single-Dose Applications [stacks.cdc.gov]

- 16. homelabvet.com [homelabvet.com]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. ema.europa.eu [ema.europa.eu]

- 19. faolex.fao.org [faolex.fao.org]

- 20. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fao.org [fao.org]

- 22. thepoultrysite.com [thepoultrysite.com]

Preparation of Sarafloxacin Hydrochloride Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of sarafloxacin hydrochloride stock solutions for research and development applications. Sarafloxacin is a fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide consolidates solubility, stability, and procedural data from various sources to ensure best practices in the laboratory.

Physicochemical Properties and Solubility

This compound is a crystalline solid.[4] Proper dissolution and choice of solvent are crucial for preparing effective stock solutions. The solubility of this compound in common laboratory solvents is summarized in Table 1.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~2-4 mg/mL | Use of fresh, moisture-free DMSO is recommended as it is hygroscopic and moisture can reduce solubility.[5][6] Ultrasonic assistance may be required.[5][7][8] | [4][6][9] |

| Dimethylformamide (DMF) | ~5 mg/mL | - | [4][9] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for long-term storage. | [4][9] |

| Water | ~1 mg/mL | Requires ultrasonication and warming to 60°C.[5] Solutions should be filtered and sterilized (0.22 µm filter) before use.[5] One source indicates it is practically insoluble.[10] | [5] |

Stability and Storage

The stability of this compound is dependent on its physical state and the storage conditions. Incorrect storage can lead to degradation of the compound and affect experimental outcomes.

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Notes | Source(s) |

| Crystalline Solid | -20°C | ≥ 4 years | Store in a sealed container, away from moisture.[5] | [4] |

| Crystalline Solid | 2-8°C | - | - | [1] |

| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] | [5] |

| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] | [5] |

| Aqueous Solution | - | Not recommended for more than one day | Prepare fresh for each experiment. | [4] |

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile, single-use aliquots

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes.

-

If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 15-30 minutes. Gentle warming (up to 37°C) can also aid dissolution.[11]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Sterilization (Optional): If required for the downstream application, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.

-

Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for biological experiments.

Materials:

-

This compound DMSO stock solution (e.g., 10 mg/mL)

-

Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Dilution:

-

Determine the final desired concentration of this compound in the aqueous buffer.

-

Perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve the final concentration.

-

Important: Ensure the final concentration of DMSO in the working solution is minimal, as it can have physiological effects at low concentrations.[4] A final DMSO concentration of less than 0.1% is generally recommended.

-

-

Mixing: Gently vortex the diluted solution to ensure homogeneity.

-

Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[4]

Mechanism of Action

Sarafloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis.[12] It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, repair, and transcription.[1][2][3] By inhibiting these enzymes, sarafloxacin prevents the unwinding and resealing of bacterial DNA, leading to cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and use of this compound solutions in a research setting.

Caption: Workflow for preparing and using this compound.

References

- 1. toku-e.com [toku-e.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. apexbt.com [apexbt.com]

- 9. Sarafloxacin (hydrochloride) | CAS 91296-87-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. This compound CAS 54965-21-8-Mecial and healthcare-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]

- 11. glpbio.com [glpbio.com]

- 12. goldbio.com [goldbio.com]

In Vivo Efficacy of Sarafloxacin Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo efficacy studies of sarafloxacin hydrochloride in various animal models. It includes detailed experimental protocols, summarized quantitative data, and visual representations of the mechanism of action and experimental workflows to guide researchers in designing and executing similar studies.

Mechanism of Action

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these critical enzymes, sarafloxacin effectively halts bacterial proliferation.[1]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data from in vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Animal Models

| Animal Model | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2β (h) | AUC (µg·h/mL) | Reference |

| Muscovy Ducks | Intravenous (i.v.) | 10 | - | 6.11 ± 0.99 | 8.57 ± 0.59 | [2][3] |